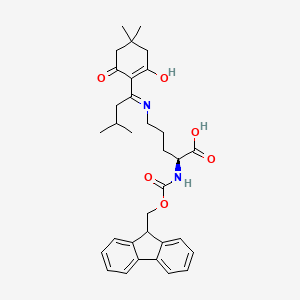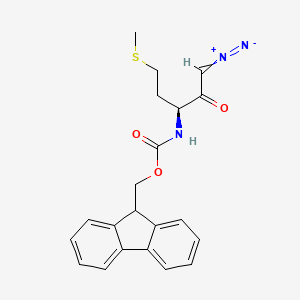
Fmoc-D-Orn(Ivdde)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Orn(Ivdde)-OH is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery and development. This compound is a modified form of the amino acid ornithine, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an isovaleroyl (Ivdde) group.
Wirkmechanismus
The mechanism of action of Fmoc-D-Orn(Ivdde)-OH-D-Orn(Ivdde)-OH is not fully understood. However, it is believed that the Ivdde group plays a significant role in the compound's ability to cross cell membranes and target specific cells or tissues. The this compound group provides protection to the amino group during peptide synthesis and can be easily removed under mild conditions.
Biochemical and Physiological Effects:
This compound-D-Orn(Ivdde)-OH has been shown to exhibit antimicrobial activity against a range of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound-D-Orn(Ivdde)-OH has been found to have anti-inflammatory effects and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Fmoc-D-Orn(Ivdde)-OH-D-Orn(Ivdde)-OH is its versatility in peptide synthesis. It can be easily incorporated into peptides and peptidomimetics, making it a valuable building block for drug discovery and development. However, the synthesis of this compound-D-Orn(Ivdde)-OH is a complex and time-consuming process, which can limit its use in some laboratory settings.
Zukünftige Richtungen
There are several future directions for research on Fmoc-D-Orn(Ivdde)-OH-D-Orn(Ivdde)-OH. One area of interest is the development of novel drug delivery systems using this compound-D-Orn(Ivdde)-OH as a targeting moiety. Another area of interest is the development of peptidomimetics that incorporate this compound-D-Orn(Ivdde)-OH as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound-D-Orn(Ivdde)-OH and its potential applications in the treatment of diseases.
Conclusion:
In conclusion, this compound-D-Orn(Ivdde)-OH is a valuable compound with potential applications in drug discovery and development. Its versatility in peptide synthesis, antimicrobial activity, anticancer activity, and anti-inflammatory effects make it a promising compound for future research. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Synthesemethoden
The synthesis of Fmoc-D-Orn(Ivdde)-OH-D-Orn(Ivdde)-OH involves the protection of the amino group of ornithine with the this compound group and the carboxyl group with the Ivdde group. This is followed by coupling with the this compound-D-Orn(Ivdde)-OH to form the final product. The synthesis of this compound-D-Orn(Ivdde)-OH is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Fmoc-D-Orn(Ivdde)-OH-D-Orn(Ivdde)-OH has been used in scientific research as a building block for the synthesis of various peptides and peptidomimetics. It has shown potential in the development of antimicrobial agents, anticancer agents, and inhibitors of protein-protein interactions. This compound-D-Orn(Ivdde)-OH has also been used in the development of novel drug delivery systems and targeted therapies.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWSEOHAQFMBS-AREMUKBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














